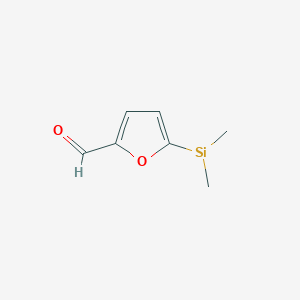
5-Dimethylsilylfurfural
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylsilylfurfural (5-DMSF) is a furan-based compound structurally analogous to 5-hydroxymethylfurfural (5-HMF) but distinguished by a dimethylsilyl (-Si(CH₃)₂) group at the 5-position of the furan ring. This substitution replaces the hydroxymethyl (-CH₂OH) group in 5-HMF, conferring distinct physicochemical and reactivity properties. The dimethylsilyl group enhances hydrophobicity and may improve thermal stability compared to 5-HMF, which is prone to degradation under acidic or oxidizing conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylsilylfurfural typically involves the functionalization of a furan ring. One common method includes the silylation of 2-furancarboxaldehyde using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Dimethylsilylfurfural can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furanmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
5-Dimethylsilylfurfural has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive aldehyde group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 5-Dimethylsilylfurfural largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The dimethylsilyl group can stabilize intermediates through silicon’s ability to act as an electron-donating group, influencing the reactivity of the furan ring.
Comparison with Similar Compounds
The following table and analysis highlight key differences between 5-Dimethylsilylfurfural and structurally related furan derivatives, including 5-HMF, 5-formylfuran-2-carboxylic acid, and 5-(3-chloro-4-methoxyphenyl)furfural.
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Comparative Insights:
Structural and Functional Differences: 5-DMSF’s dimethylsilyl group introduces silicon into the furan scaffold, distinguishing it from 5-HMF’s hydroxymethyl group. This substitution reduces polarity, making 5-DMSF more hydrophobic than 5-HMF, which has moderate water solubility .
Reactivity and Stability :
- The silyl group in 5-DMSF is less reactive toward oxidation than 5-HMF’s hydroxymethyl group, which is prone to forming 2,5-furandicarboxylic acid (FDCA) under catalytic conditions . This could make 5-DMSF more suitable for reactions requiring inert substituents.
- In contrast, 5-HMF’s -CH₂OH group enables diverse transformations, including esterification and polymerization, as seen in bio-based polyester synthesis .
Applications: 5-HMF: Widely used as a renewable precursor for biofuels (e.g., 2,5-dimethylfuran) and biodegradable plastics like polyethylene furanoate (PEF) . 5-DMSF: Potential niche applications in silicon-containing polymers or as a protecting group in organic synthesis due to the stability of silyl ethers . 5-(3-Chloro-4-methoxyphenyl)furfural: Used in pharmaceutical intermediates, leveraging its aromatic and electron-withdrawing substituents for targeted reactivity .
Synthetic Challenges: 5-HMF is synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) in biphasic systems or deep eutectic solvents .
Research Findings:
- Thermal Behavior : 5-HMF degrades above 150°C, limiting its processing in thermochemical reactions . The silyl group in 5-DMSF may raise thermal stability, though experimental data are lacking.
- Biological Activity : 5-HMF exhibits DNA-binding interactions, but its derivatives (e.g., silylated forms) may alter toxicity profiles .
- Catalytic Conversion : 5-HMF is efficiently oxidized to FDCA using heterogeneous catalysts like Pt/C , whereas 5-DMSF’s inert silyl group might necessitate alternative catalytic strategies.
Properties
CAS No. |
180460-95-1 |
|---|---|
Molecular Formula |
C7H9O2Si |
Molecular Weight |
153.232 |
IUPAC Name |
(5-formylfuran-2-yl)-dimethylsilicon |
InChI |
InChI=1S/C7H9O2Si/c1-10(2)7-4-3-6(5-8)9-7/h3-5H,1-2H3 |
InChI Key |
FKJXRUIEIOKTIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(O1)C=O |
Synonyms |
2-Furancarboxaldehyde, 5-(dimethylsilyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















